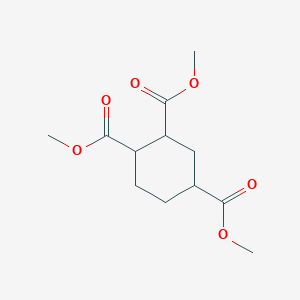
Trimethyl cyclohexane-1,2,4-tricarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexene derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, yielding a 60% overall yield . Another example is the synthesis of 1-(trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, which involves a three-step process . These syntheses involve multiple steps, including irradiation and acid-catalyzed reactions, indicating the complexity and versatility of cyclohexene chemistry.
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives is a key area of interest. The paper on hexamethyl-1,3,5-trimethylenecyclohexane reveals that the cyclohexane ring adopts a distorted twist-boat conformation, as determined by gas-phase electron diffraction . This conformation is energetically favored over the chair form, as supported by computational calculations. Such structural insights are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Cyclohexene derivatives undergo a variety of chemical reactions. Photochemical and acid-catalyzed rearrangements are common, as seen in the conversion of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one to different products . Additionally, the trifluoroacetolysis of allylic bis(trimethylsilyl)cyclohexenes demonstrates the importance of 1,2-trimethylsilyl shifts in reaction intermediates . These reactions showcase the dynamic behavior of cyclohexene derivatives under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structures. For example, the presence of trimethylsilyl groups can significantly affect the boiling points and NMR characteristics of these compounds . The reactivity of these molecules, such as their behavior in cycloaddition reactions or their susceptibility to photorearrangement, is also a direct consequence of their structural features . Understanding these properties is essential for their application in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Conformational Studies
The synthesis and separation of cyclohexane-1,2,3-tricarboxylic acid isomers, used to study the regiospecificity and stereoselectivity in the alkylation of their trimethyl esters, have shown varying isomer compositions due to different synthetic methods (Balasubrahmanyam & Balasubramanian, 1973). Similarly, structural studies of cyclohexane-1,3,5-tricarboxylic acid derivatives have revealed conformational preferences in solution and crystalline states (Chan et al., 1991).
Mesomorphism in Liquid Crystals
Research on cyclohexane in smectic liquid crystals has demonstrated that the complexity of the molecule influences the diversity of mesomorphism, affecting the electro-optical behavior in these materials (Cowling, Buchkremer, & Goodby, 2011).
Renewable Energy Sources
The use of cyclohexane derivatives in renewable energy sources is highlighted by the synthesis of jet fuel range cycloalkane from isophorone with glycerol as a renewable hydrogen source. This synthesis process utilizes the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone, offering a potential application in blending with conventional jet fuels (Tang et al., 2017).
Plasticizer Synthesis
Plant oil-derived cyclohexane tricarboxylic acid triesters have been synthesized as potential plasticizers. These triesters, obtained from various feedstocks, exhibit promising absorption properties for PVC, presenting an alternative to traditional plasticizers (Biermann, Jungbauer, & Metzger, 2012).
Hydrolytic Stability of Oligoesters
The addition of trimethylolpropane to oligoesters composed of hexahydrophtalic anhydride and cyclohexane dicarboxylic acids has been studied to understand its effect on hydrolytic stability. This research contributes to the development of more stable polymeric materials (Soucek, Johnson, & Meemken, 2004).
Eigenschaften
IUPAC Name |
trimethyl cyclohexane-1,2,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJHCATUHBNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
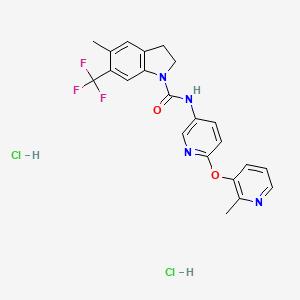
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
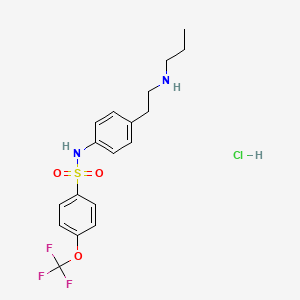
![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)
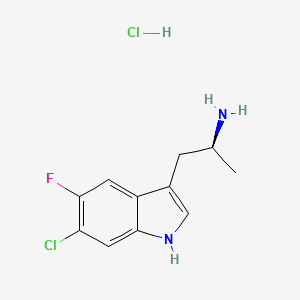
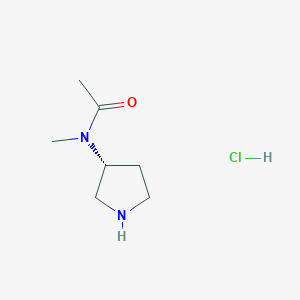
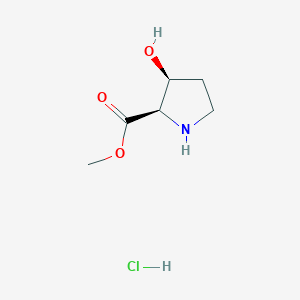
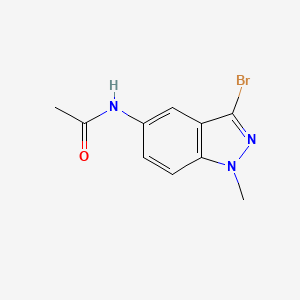
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)